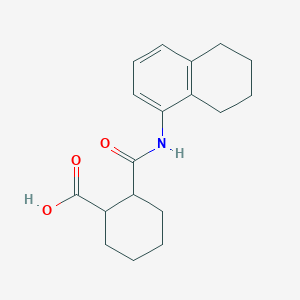
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid, commonly known as THNCA, is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. THNCA has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions.
Mécanisme D'action
The exact mechanism of action of THNCA is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of pro-inflammatory cytokines and the modulation of pain signaling pathways in the central nervous system.
Biochemical and Physiological Effects:
THNCA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammation. THNCA has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of THNCA is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and neuropathic pain conditions. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on THNCA. One area of research is the development of more efficient synthesis methods for THNCA. Another area of research is the elucidation of the exact mechanism of action of THNCA, which may lead to the development of more targeted therapies. Additionally, further studies are needed to evaluate the safety and efficacy of THNCA in human clinical trials.
Méthodes De Synthèse
The synthesis of THNCA involves a multi-step process that begins with the reaction between 2-naphthol and cyclohexanone to form 2-(cyclohexylidene)naphthalen-1-ol. This intermediate is then converted to 2-(cyclohexylidene)naphthalen-1-one through a dehydration reaction. The final step involves the reaction of 2-(cyclohexylidene)naphthalen-1-one with 2-aminoethanol to yield THNCA.
Applications De Recherche Scientifique
THNCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. THNCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
2-(5,6,7,8-Tetrahydronaphthalen-1-ylcarbamoyl)cyclohexanecarboxylic acid |
|---|---|
Formule moléculaire |
C18H23NO3 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydronaphthalen-1-ylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H23NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h5,7,11,14-15H,1-4,6,8-10H2,(H,19,20)(H,21,22) |
Clé InChI |
WBBPHNRIFMXEQZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=CC3=C2CCCC3)C(=O)O |
SMILES canonique |
C1CCC(C(C1)C(=O)NC2=CC=CC3=C2CCCC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[(3-methylpiperidin-1-yl)methyl]-1H-benzimidazole](/img/structure/B269500.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B269525.png)
![O-ethyl S-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] dithiocarbonate](/img/structure/B269526.png)

![3-Dodecyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B269531.png)
![5-(3-Hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269535.png)
![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)


![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)